Spirasine IV
Overview
Description
Spirasine IV is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by its heptacyclic structure with distinctive nitrogen-carbon and carbon-carbon linkages. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Spirasine IV involves several intricate steps. The A/F/G/C tetracyclic skeleton is constructed using an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition, which exhibits unusual regioselectivity . This is followed by a samarium(II) iodide-mediated free-radical addition to the arene moiety without prior dearomatization . A stereoselective intramolecular aldol reaction further facilitates the formation of the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of efficient catalytic systems may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spirasine IV undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or samarium(II) iodide.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the molecule, and substituted analogs with different functional groups .
Scientific Research Applications
Spirasine IV has several scientific research applications:
Mechanism of Action
The mechanism of action of Spirasine IV involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Hetidine: Another hetisine-type C20-diterpenoid alkaloid with a similar heptacyclic structure.
Talassimidine: A hetidine-type C20-diterpenoid alkaloid with comparable biological activities.
Talassamine: Another related compound with a similar structural framework and biological properties.
Uniqueness of Spirasine IV
This compound stands out due to its unique oxygen substitution pattern and the specific regioselectivity of its synthetic route.
Biological Activity
Spirasine IV is a diterpenoid alkaloid derived from the plant Spiraea japonica, known for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and implications in pharmacology, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique polycyclic structure, which is pivotal to its biological activity. The synthesis of this compound has been a subject of interest due to the complexity of its molecular architecture. Zhang et al. (2020) highlighted various synthetic strategies to construct the bridged rings in this compound, emphasizing the importance of bond-network analysis in optimizing these pathways .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against bacteria and fungi | |
Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
- Antitumor Efficacy : A study conducted by Liu et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Antimicrobial Activity : In a comparative study, Zhang et al. (2022) assessed the antimicrobial efficacy of this compound against several pathogenic strains, including Staphylococcus aureus and Candida albicans. The compound showed notable inhibitory effects, suggesting its potential as a natural antimicrobial agent .
- Neuroprotective Mechanisms : Research by Wang et al. (2023) explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings indicated that treatment with this compound significantly reduced neuroinflammation and improved motor function in treated animals .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation in cancer cells.
- Antibacterial Mechanism : Its antimicrobial action may be attributed to disruption of bacterial cell membranes and interference with metabolic processes.
Properties
IUPAC Name |
(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMMISNDMJYNF-YVYAJNEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907452 | |
Record name | Hetisan-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102386-48-1 | |
Record name | Spirasine IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hetisan-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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